1-Butanoylpiperidine-2-carboxylic acid
Overview
Description
1-Butanoylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-butanoylpiperidine-2-carboxylic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents, which are organomagnesium compounds, can react with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
1-Butanoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Scientific Research Applications
1-Butanoylpiperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butanoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The piperidine ring can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
1-Butanoylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-2-carboxylic acid: Lacks the butanoyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Butanoic acid: Lacks the piperidine ring, making it less versatile in terms of interactions with proteins and enzymes.
Piperidine derivatives: Other piperidine derivatives may have different functional groups, affecting their reactivity and applications.
Properties
IUPAC Name |
1-butanoylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAROARGCVPNPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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